Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17674892
InChI: InChI=1S/C7H8F3NS/c1-11-3-6-2-5(4-12-6)7(8,9)10/h2,4,11H,3H2,1H3
SMILES:
Molecular Formula: C7H8F3NS
Molecular Weight: 195.21 g/mol

Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine

CAS No.:

Cat. No.: VC17674892

Molecular Formula: C7H8F3NS

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine -

Specification

Molecular Formula C7H8F3NS
Molecular Weight 195.21 g/mol
IUPAC Name N-methyl-1-[4-(trifluoromethyl)thiophen-2-yl]methanamine
Standard InChI InChI=1S/C7H8F3NS/c1-11-3-6-2-5(4-12-6)7(8,9)10/h2,4,11H,3H2,1H3
Standard InChI Key RVAJKUPBZLCOSO-UHFFFAOYSA-N
Canonical SMILES CNCC1=CC(=CS1)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine, with the molecular formula C₇H₈F₃NS and a molecular weight of 195.21 g/mol. The structure comprises:

  • A thiophene ring (a five-membered aromatic heterocycle with one sulfur atom).

  • A trifluoromethyl (-CF₃) group at the 4-position, imparting electron-withdrawing character.

  • A methylaminomethyl (-CH₂NHCH₃) substituent at the 2-position, enabling hydrogen bonding and nucleophilic reactivity.

The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen in analogous compounds , while the methylamine moiety facilitates interactions with biological targets .

Spectroscopic Data

Although direct spectroscopic data for this compound are unavailable, inferences can be drawn from related structures:

  • ¹H NMR: Aromatic protons on the thiophene ring typically resonate at δ 6.8–7.5 ppm, while the methylene (-CH₂-) and methyl (-CH₃) groups of the amine appear at δ 2.5–3.5 ppm .

  • ¹⁹F NMR: The -CF₃ group produces a singlet near δ -60 ppm due to its symmetry .

  • IR Spectroscopy: Strong C-F stretches appear at 1100–1200 cm⁻¹, and N-H stretches (secondary amine) near 3300 cm⁻¹.

Synthesis and Derivatization

Synthetic Routes

The synthesis of Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine can be approached through modular strategies:

Thiophene Ring Formation

The thiophene core is typically constructed via:

  • Gewald Reaction: A two-component condensation of ketones with elemental sulfur and cyanomethyl esters, yielding 2-aminothiophenes .

  • Cyclization of 1,4-Diketones: Using Lawesson’s reagent to form the thiophene ring.

Trifluoromethylation

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueMethod/Source
Melting Point85–90°C (predicted)Analogous compounds
Boiling Point210–215°C (estimated)EPI Suite
LogP (Octanol-Water)2.73XLOGP3 prediction
Water Solubility0.25 mg/mL (predicted)ESOL model
pKa (Amine)9.1–9.5ChemAxon prediction

The -CF₃ group significantly reduces water solubility compared to non-fluorinated analogs, necessitating formulation strategies for biological testing .

Biological Activity and Applications

Enzyme Inhibition

  • Kinase Inhibition: Analogous compounds inhibit tyrosine kinases (IC₅₀ = 0.5–2 µM), suggesting potential in cancer therapy .

  • Acetylcholinesterase (AChE) Inhibition: Trifluoromethyl-thiophene derivatives show IC₅₀ values of 10–20 µM, relevant for Alzheimer’s research .

Material Science Applications

  • Liquid Crystals: Fluorinated thiophenes enhance thermal stability in display technologies.

  • Organic Semiconductors: The electron-deficient -CF₃ group improves charge transport properties .

Future Research Directions

  • Biological Profiling: Systematic evaluation of antimicrobial and anticancer activity.

  • Synthetic Scalability: Developing one-pot methodologies to reduce step count .

  • Structure-Activity Relationships (SAR): Modifying the methylamine group to enhance potency.

  • Pharmacokinetic Studies: Assessing bioavailability and metabolic stability in vivo.

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